2-(bromomethyl)pyrimidine hydrobromide

Catalog No.
S6451081
CAS No.
2708278-19-5
M.F
C5H6Br2N2
M. Wt
253.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(bromomethyl)pyrimidine hydrobromide

CAS Number

2708278-19-5

Product Name

2-(bromomethyl)pyrimidine hydrobromide

IUPAC Name

2-(bromomethyl)pyrimidine;hydrobromide

Molecular Formula

C5H6Br2N2

Molecular Weight

253.92 g/mol

InChI

InChI=1S/C5H5BrN2.BrH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H

InChI Key

VBXAAYVCIAAKTM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CBr.Br

Synthetic Organic Chemistry

  • Building Block for Heterocyclic Synthesis

    BMPH acts as a versatile building block for the synthesis of more complex heterocyclic compounds. The reactive bromomethyl group can undergo various substitution reactions to introduce different functionalities, while the pyrimidine ring serves as a core scaffold. This allows for the creation of novel heterocyclic molecules with potential applications in medicinal chemistry and materials science [, ].

  • Alkylation Reagent

    BMPH can function as an alkylating agent, transferring the bromomethyl group to nucleophilic centers on other molecules. This property is useful for introducing a linker between the pyrimidine ring and another moiety, enabling the construction of more elaborate molecular structures [].

Medicinal Chemistry

  • Exploration in Drug Discovery: The combination of the pyrimidine ring and the reactive bromomethyl group in BMPH makes it an interesting candidate for exploring new drug leads. The pyrimidine ring is a common pharmacophore found in many clinically used drugs, while the bromomethyl group can be used to target specific biomolecules. Researchers can investigate if BMPH or its derivatives exhibit biological activity against specific diseases [].

2-(Bromomethyl)pyrimidine hydrobromide is a chemical compound characterized by the molecular formula C6H6BrNHBrC_6H_6BrN\cdot HBr and a molecular weight of approximately 252.94 g/mol. It appears as a crystalline powder or crystals, typically ranging in color from brown to white. This compound is notable for its reactivity due to the presence of a bromomethyl group attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .

The chemical behavior of 2-(bromomethyl)pyrimidine hydrobromide is primarily influenced by the bromomethyl group, which can undergo nucleophilic substitution reactions. This compound can react with nucleophiles such as amines or alcohols to form various derivatives. Additionally, it can participate in electrophilic aromatic substitution due to the electron-withdrawing nature of the bromine atom, facilitating further functionalization of the pyridine ring .

Research indicates that 2-(bromomethyl)pyrimidine hydrobromide exhibits biological activities, particularly as an antibacterial and antifungal agent. Its derivatives have been explored for their potential therapeutic applications in treating various infections. The compound's ability to interact with biological macromolecules enhances its relevance in medicinal chemistry .

The synthesis of 2-(bromomethyl)pyrimidine hydrobromide can be achieved through several methods:

  • Bromomethylation: This involves the reaction of pyridine with formaldehyde and hydrogen bromide in the presence of a catalyst.
  • Nucleophilic Substitution: Starting from 2-picolyl chloride, bromination can be performed using bromine or other brominating agents.
  • Direct Bromination: Pyridine can be directly brominated using elemental bromine under controlled conditions to yield the desired compound .

2-(Bromomethyl)pyrimidine hydrobromide finds applications in:

  • Organic Synthesis: It serves as an important intermediate in synthesizing various pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Its derivatives are explored for developing new antibiotics and antifungal agents.
  • Material Science: The compound is utilized in creating functional materials due to its reactive properties .

Interaction studies have shown that 2-(bromomethyl)pyrimidine hydrobromide can form complexes with various biomolecules, influencing their activity. For instance, studies on its interaction with enzymes have indicated potential inhibitory effects, suggesting avenues for drug development targeting specific biological pathways .

Several compounds share structural similarities with 2-(bromomethyl)pyrimidine hydrobromide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-BromomethylpyridineC6H6BrNLacks hydrobromide; used primarily as an intermediate.
4-BromomethylpyridineC6H6BrNDifferent substitution pattern; exhibits varied reactivity.
2-Picolyl BromideC6H6BrNSimilar structure but without hydrobromide; used in different synthesis pathways.
2-(Chloromethyl)pyridineC6H6ClNChlorine instead of bromine; exhibits different reactivity profiles.

The unique aspect of 2-(bromomethyl)pyrimidine hydrobromide lies in its dual functionality as both a halogenated compound and a hydrobromide salt, enhancing its solubility and reactivity compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

253.88772 g/mol

Monoisotopic Mass

251.88977 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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